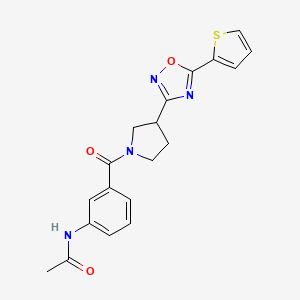

N-(3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a structurally complex molecule featuring:

Properties

IUPAC Name |

N-[3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12(24)20-15-5-2-4-13(10-15)19(25)23-8-7-14(11-23)17-21-18(26-22-17)16-6-3-9-27-16/h2-6,9-10,14H,7-8,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWNCSBXJNYLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiophene-2-Carboximidamide with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between thiophene-2-carboximidamide and a carboxylic acid derivative. Chlorosulfonic acid and thionyl chloride facilitate imidamide activation, as demonstrated in sulfonylamide syntheses.

- Combine thiophene-2-carboximidamide (0.01 mol) with chlorosulfonic acid (0.10 mol) and thionyl chloride (0.01 mol) at 0°C.

- Heat to 60°C for 1 hour, then quench with ice-chloroform.

- Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Alternative Route: Amidoxime Intermediate

Thiophene-2-carboxamidoxime reacts with activated carboxylic acids (e.g., trifluoroacetic anhydride) to form the oxadiazole ring.

Functionalization of Pyrrolidine

N-Acylation of Pyrrolidine

The oxadiazole-thiophene intermediate is coupled to pyrrolidine via carbonyl insertion. Patent methodologies describe similar N-acylation using carbodiimide crosslinkers:

- Dissolve 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-carboxylic acid (1 eq) and pyrrolidine (1.2 eq) in dichloromethane.

- Add EDC·HCl (1.5 eq) and HOBt (1.5 eq), stir at 25°C for 12 hours.

- Wash with NaHCO₃, dry (Na₂SO₄), and concentrate.

Coupling to N-(3-Phenyl)Acetamide

Friedel-Crafts Acylation

The pyrrolidine-carbonyl group is attached to the phenyl ring via Friedel-Crafts acylation. AlCl₃ catalyzes the reaction between pyrrolidine-1-carbonyl chloride and acetamide-substituted benzene:

Reaction Conditions :

- Reagent: AlCl₃ (2 eq), nitrobenzene solvent, 80°C, 6 hours

- Post-reaction purification: Column chromatography (CH₂Cl₂:MeOH 9:1)

Buchwald-Hartwig Amination

Alternative coupling employs palladium-catalyzed amination to link the pyrrolidine-carbonyl moiety to the phenylacetamide:

- Mix 3-iodophenylacetamide (1 eq), pyrrolidine-carbonyl boronate (1.5 eq), Pd(OAc)₂ (0.1 eq), and XPhos (0.2 eq) in dioxane.

- Heat at 100°C for 24 hours.

- Filter through Celite and concentrate.

Final Assembly and Optimization

Sequential Coupling Protocol

- Synthesize 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carbonyl chloride via SOCl₂ treatment.

- React with pyrrolidine to form 3-(pyrrolidine-1-carbonyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.

- Couple to 3-aminophenylacetamide using EDC/HOBt in THF.

Critical Parameters :

- Temperature control (<60°C) prevents oxadiazole decomposition.

- Anhydrous conditions minimize hydrolysis of active intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity.

Comparative Data on Synthetic Routes

Challenges and Mitigation Strategies

- Oxadiazole Ring Instability : Use low-temperature quenching and non-acidic workup.

- Pyrrolidine Side Reactions : Employ bulky bases (e.g., DIPEA) to suppress N-alkylation.

Industrial-Scale Considerations

Patent US9415037B2 highlights continuous-flow reactors for oxadiazole synthesis, achieving 90% yield at 100 g/day throughput.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially modifying the thiophene ring or the oxadiazole moiety.

Reduction: Reduction reactions might target specific bonds within the oxadiazole or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic mediums.

Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reactions: often use reagents like halogens (Br2, Cl2) or nucleophiles (amines, alcohols) under conditions that favor electrophilic or nucleophilic substitution.

Major Products Formed: The major products depend on the type of reaction; for instance, oxidation can yield sulfoxides or sulfones, while reduction might result in the removal of oxygen functionalities

Scientific Research Applications

N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has shown promise in various fields:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of cell signaling pathways and metabolic processes.

Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and antimicrobial properties.

Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

Receptors: Binding to cellular receptors, modulating signal transduction processes.

Pathways: Affecting intracellular signaling cascades, potentially leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural Features :

- Thiazole ring (1,3-thiazol-2-yl) instead of oxadiazole.

- Dichlorophenyl group instead of thiophene.

- No pyrrolidine-carbonyl spacer.

Key Differences :

- Electronic Properties : Thiazole is less electron-deficient than oxadiazole, reducing electrophilic reactivity .

- Hydrogen Bonding : The thiazole-containing compound forms intermolecular N–H⋯N bonds, stabilizing its crystal lattice . In contrast, the oxadiazole-thiophene system in the target compound may prioritize hydrophobic interactions.

- Bioactivity Implications : Dichlorophenyl groups are associated with antimicrobial activity, whereas thiophene’s aromaticity could enhance binding to enzymes with hydrophobic pockets.

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)acetamide ()

Structural Features :

- Methyl-substituted oxadiazole vs. thiophene-substituted oxadiazole .

- Direct phenyl-oxadiazole linkage without a pyrrolidine-carbonyl bridge.

Key Differences :

- Solubility : Thiophene’s lipophilicity may lower aqueous solubility relative to the methylated analog.

- Conformational Flexibility : The absence of a pyrrolidine spacer in ’s compound limits its ability to adopt diverse binding poses.

N-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide ()

Structural Features :

- Pyridine-pyrrolidine-oxadiazole core vs. phenyl-pyrrolidine-oxadiazole in the target.

- Shared thiophene-acetamide motif .

Key Differences :

- Aromatic System : Pyridine introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination, unlike the phenyl group in the target compound .

- Spatial Arrangement : The pyridine-pyrrolidine linkage may orient the oxadiazole-thiophene system differently, altering target binding kinetics.

Tabulated Comparison of Key Parameters

*Exact molecular formula and weight of the target compound are inferred from structural analogs.

Biological Activity

N-(3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a 1,2,4-oxadiazole moiety, linked through a pyrrolidine carbonyl to a phenyl acetamide. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S |

| Molecular Weight | 285.35 g/mol |

| CAS Number | Not available |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the oxadiazole ring.

- Coupling with thiophene derivatives.

- Attachment of the pyrrolidine and subsequent acetamide formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranging from 1.63 µg/mL to 2.13 µg/mL compared to Doxorubicin's IC50 of 1.62 µg/mL.

- HepG2 (liver cancer) : Compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .

Anticonvulsant Activity

Research indicates that oxadiazole derivatives may possess anticonvulsant properties. For instance, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazole models, showing promising results in reducing seizure activity .

Antimicrobial Properties

Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example:

- Compounds showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

These findings suggest that this compound may also possess similar antimicrobial properties.

Study on Anticancer Activity

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that certain derivatives exhibited superior activity compared to established chemotherapeutic agents .

Evaluation of Anticonvulsant Effects

Another study assessed the anticonvulsant activity of related compounds using the MES model. The results highlighted that specific structural modifications led to enhanced efficacy in seizure control .

Q & A

Basic: How can researchers optimize the synthesis of N-(3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide?

Answer:

Optimization requires precise control of reaction parameters:

- Temperature : Maintain reflux conditions (e.g., 150°C) for cyclization steps involving oxadiazole formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and pyridine for acid scavenging .

- Catalysts : Zeolite (Y-H) or pyridine can enhance reaction efficiency in heterocyclic ring formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol) to isolate high-purity products .

Advanced: What strategies resolve conflicting biological activity data between in vitro and in vivo studies for this compound?

Answer:

Contradictions may arise from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolic Profiling : Use LC-MS to identify degradation products and modify labile groups (e.g., acetamide substituents) .

- Target Validation : Perform RNA interference or CRISPR knockouts to confirm target specificity .

- Pharmacokinetic Studies : Compare plasma half-life and tissue distribution using radiolabeled analogs .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiophene, oxadiazole, and pyrrolidine moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇N₅O₃S) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core Modifications : Replace thiophene with furan or phenyl to assess π-π stacking effects .

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance target binding .

- Computational Docking : Use AutoDock Vina to predict binding poses with biological targets (e.g., kinases) and prioritize analogs .

Basic: What experimental designs are recommended for initial biological activity screening?

Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

- Enzyme Inhibition : Screen against COX-2 or Aurora kinases via fluorescence-based assays .

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated samples .

Advanced: How can computational modeling predict reactivity or stability issues in this compound?

Answer:

- Quantum Chemistry : Perform DFT calculations (e.g., Gaussian 16) to evaluate oxadiazole ring stability under acidic/basic conditions .

- Reaction Pathway Analysis : Use transition state modeling to predict hydrolysis susceptibility of the acetamide group .

- Molecular Dynamics : Simulate interactions with biological membranes to assess passive diffusion .

Basic: What safety considerations are critical when handling this compound?

Answer:

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential aryl chloride byproducts .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

- Intermediate Trapping : Isolate unstable intermediates (e.g., thiols) via tert-butyl protection .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading) .

- Flow Chemistry : Use microreactors to improve heat/mass transfer in exothermic steps .

Basic: What methods validate the compound’s purity post-synthesis?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .

- Melting Point Analysis : Compare observed values (e.g., 180–182°C) with literature to detect impurities .

Advanced: How can green chemistry principles reduce environmental hazards in synthesis?

Answer:

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for safer waste disposal .

- Catalyst Recycling : Recover Zeolite (Y-H) via filtration and reuse in subsequent batches .

- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.